3-(N-Boc-amino)-6-chloropyridazine chemical properties
3-(N-Boc-amino)-6-chloropyridazine chemical properties
An In-depth Examination of its Chemical Properties, Synthesis, and Reactivity for Researchers and Drug Development Professionals.
Introduction
3-(N-Boc-amino)-6-chloropyridazine, also known by its systematic name tert-butyl N-(6-chloropyridazin-3-yl)carbamate, is a heterocyclic organic compound of significant interest in medicinal and synthetic chemistry. Its structure incorporates a pyridazine ring, a key pharmacophore in many biologically active molecules, functionalized with a chlorine atom and a Boc-protected amine.[1][2] The chlorine atom serves as a versatile handle for cross-coupling reactions, while the tert-butoxycarbonyl (Boc) protecting group allows for selective manipulation of the amino functionality.[3][4]
This combination makes it a valuable intermediate for constructing more complex molecular architectures, particularly in the development of novel therapeutics and agrochemicals.[1][2] This guide provides a comprehensive overview of its chemical properties, detailed experimental protocols for its synthesis and subsequent reactions, and a summary of its applications.
Chemical and Physical Properties
3-(N-Boc-amino)-6-chloropyridazine is typically a white to off-white solid at room temperature.[2] Its properties are summarized in the table below. While experimental data for some properties are limited, predicted values from computational models provide useful estimates.
| Property | Value | Source |
| CAS Number | 1276056-86-0 | [5] |
| Molecular Formula | C₉H₁₂ClN₃O₂ | [5] |
| Molecular Weight | 229.66 g/mol | [5] |
| Appearance | White to off-white solid | [2] |
| Boiling Point (Predicted) | 326.1 ± 27.0 °C | [2] |
| Density (Predicted) | 1.298 ± 0.06 g/cm³ | [2] |
| pKa (Predicted) | 10.75 ± 0.70 | [2] |
| LogP (Predicted) | 1.89890 | [6] |
Spectroscopic Data
Definitive, published spectroscopic data for 3-(N-Boc-amino)-6-chloropyridazine is not widely available. However, characterization relies on standard techniques like NMR, IR, and MS. The synthesis of this compound starts from 3-amino-6-chloropyridazine, for which spectral data is available and crucial for monitoring the reaction.[7][8]
Expected Spectroscopic Features:
-
¹H NMR: The most characteristic signal would be a large singlet at approximately 1.5 ppm, integrating to 9 protons, corresponding to the tert-butyl group of the Boc protector. The two aromatic protons on the pyridazine ring would appear as doublets.
-
¹³C NMR: The spectrum would show characteristic signals for the tert-butyl group (a quaternary carbon around 80 ppm and methyl carbons around 28 ppm). Signals for the pyridazine ring carbons would also be present.[5]
-
IR Spectroscopy: Key absorbances would include N-H stretching and bending frequencies, C=O stretching from the carbamate group (typically around 1700-1725 cm⁻¹), and vibrations associated with the aromatic pyridazine ring.
-
Mass Spectrometry: The mass spectrum would be expected to show a molecular ion peak corresponding to its molecular weight (229.66 g/mol ).
Chemical Reactivity and Synthesis
The reactivity of 3-(N-Boc-amino)-6-chloropyridazine is dictated by its three main components: the pyridazine ring, the chlorine substituent, and the N-Boc protecting group.
Synthesis
The compound is synthesized via N-protection of the commercially available precursor, 3-amino-6-chloropyridazine. The most common method involves reacting the starting amine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base.
Caption: General workflow for the synthesis of 3-(N-Boc-amino)-6-chloropyridazine.
Key Reactions
The molecule serves as a versatile intermediate for two primary types of transformations: modification at the C6 position and deprotection of the amino group.
-
N-Boc Deprotection: The Boc group is reliably cleaved under acidic conditions, most commonly using trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM) or hydrogen chloride (HCl) in dioxane or methanol.[9][10][] This reaction efficiently regenerates the free amine, allowing for subsequent functionalization.
-
Suzuki-Miyaura Cross-Coupling: The chlorine atom at the C6 position is a suitable leaving group for palladium-catalyzed cross-coupling reactions.[4] This allows for the formation of a new carbon-carbon bond, enabling the introduction of various aryl or heteroaryl substituents by reacting with the corresponding boronic acids or esters.[3][12]
Caption: Key reactivity pathways for 3-(N-Boc-amino)-6-chloropyridazine.
Experimental Protocols
Synthesis of tert-butyl N-(6-chloropyridazin-3-yl)carbamate
This protocol is a representative procedure based on standard Boc-protection methodologies.[13]
-
Reagents and Materials:
-
3-Amino-6-chloropyridazine (1.0 eq)
-
Di-tert-butyl dicarbonate (Boc₂O) (1.1 eq)
-
Triethylamine (TEA) (1.5 eq) or 4-Dimethylaminopyridine (DMAP) (0.1 eq)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, and standard laboratory glassware
-
-
Procedure:
-
To a solution of 3-amino-6-chloropyridazine (1.0 eq) in DCM, add the base (TEA, 1.5 eq, or DMAP, 0.1 eq).
-
Stir the mixture at room temperature until all solids dissolve.
-
Add di-tert-butyl dicarbonate (1.1 eq) portion-wise to the solution.
-
Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water or saturated NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting crude product by flash column chromatography on silica gel or by recrystallization to yield the pure title compound.
-
N-Boc Deprotection Protocol
This protocol describes the removal of the Boc group to yield 3-amino-6-chloropyridazine.[9][14]
-
Reagents and Materials:
-
tert-butyl N-(6-chloropyridazin-3-yl)carbamate (1.0 eq)
-
Trifluoroacetic acid (TFA) (5-10 eq)
-
Dichloromethane (DCM)
-
Alternatively: 4M HCl in 1,4-dioxane
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Standard laboratory glassware
-
-
Procedure:
-
Dissolve the Boc-protected compound in DCM in a round-bottom flask.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add trifluoroacetic acid (TFA) to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring by TLC until the starting material is consumed.
-
Concentrate the mixture under reduced pressure to remove excess TFA and DCM.
-
Re-dissolve the residue in an organic solvent (e.g., ethyl acetate) and carefully neutralize by washing with saturated NaHCO₃ solution until gas evolution ceases.
-
Extract the aqueous layer with the organic solvent, combine the organic phases, dry over anhydrous sulfate, filter, and evaporate to yield the deprotected amine.
-
Applications in Research and Drug Development
3-(N-Boc-amino)-6-chloropyridazine is a key building block for synthesizing a diverse range of substituted pyridazines.[1] The pyridazine scaffold is a common feature in many pharmaceutical agents, exhibiting a wide spectrum of biological activities.[15]
-
Pharmaceutical Intermediate: Derivatives of 3-amino-6-chloropyridazine have shown potential as anti-cancer and anti-inflammatory agents.[1] This intermediate allows for the systematic exploration of structure-activity relationships by enabling the introduction of various substituents at the C6 position via cross-coupling, followed by deprotection and further modification of the C3-amino group.
-
Agrochemical Synthesis: The pyridazine core is also present in various herbicides and fungicides.[2] This compound serves as a precursor for developing novel crop protection agents.
Safety and Handling
-
Hazard Identification: 3-(N-Boc-amino)-6-chloropyridazine is classified as harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[2]
-
Precautionary Measures:
-
Storage: Store in a tightly sealed container in a cool, dry place under an inert atmosphere (e.g., nitrogen or argon) at 2-8°C.[2]
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis and complete assignment of the 1H and 13C NMR spectra of 6-substituted and 2,6-disubstituted pyridazin-3(2H)-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. rsc.org [rsc.org]
- 7. 6-Amino-3-chloropyridazine | C4H4ClN3 | CID 21643 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. spectrabase.com [spectrabase.com]
- 9. Amine Protection / Deprotection [fishersci.co.uk]
- 10. rsc.org [rsc.org]
- 12. mdpi.com [mdpi.com]
- 13. Organic Syntheses Procedure [orgsyn.org]
- 14. reddit.com [reddit.com]
- 15. An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
